molecular formula C8H5BrClN B1339241 2-Bromo-2-(4-chlorophenyl)acetonitrile CAS No. 53731-99-0

2-Bromo-2-(4-chlorophenyl)acetonitrile

Cat. No. B1339241
CAS RN: 53731-99-0
M. Wt: 230.49 g/mol
InChI Key: AKYZXEVLLDNHDZ-UHFFFAOYSA-N
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Description

“2-Bromo-2-(4-chlorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5BrClN. It has a molecular weight of 230.49 .


Molecular Structure Analysis

The InChI code for “2-Bromo-2-(4-chlorophenyl)acetonitrile” is 1S/C8H5BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 .


Physical And Chemical Properties Analysis

“2-Bromo-2-(4-chlorophenyl)acetonitrile” is a compound with a molecular weight of 230.49 .

Scientific Research Applications

Electochemical Oxidation in Solution

The electrochemical oxidation of halogenated anilines, including compounds structurally related to 2-Bromo-2-(4-chlorophenyl)acetonitrile, has been studied in acetonitrile solution. This research, conducted by Kádár et al. (2001), explores the oxidation mechanisms of these compounds, which are relevant for understanding the electrochemical behavior of halogenated organic molecules in solution (Kádár et al., 2001).

Photolysis in Solution

Johnen et al. (1992) studied the photolysis of brominated and chlorinated ethenes in acetonitrile solution. Although the specific compound of interest is not directly studied, this research provides insights into the behavior of similar bromo-chloro organic compounds under UV irradiation, which is significant for understanding their stability and degradation in various environments (Johnen et al., 1992).

Microwave-Assisted Synthesis

In a study by Bunrit et al. (2011), microwave-assisted techniques were used for the synthesis of 2-bromo-1-alkenes from 1-alkynes, which is relevant for understanding the synthesis pathways and possibilities of similar brominated compounds like 2-Bromo-2-(4-chlorophenyl)acetonitrile (Bunrit et al., 2011).

Antiestrogenic Activity and DBP Formation

Research by Wu et al. (2014) on the impact of bromide during chlorine disinfection of sewage secondary effluent found that bromide can increase antiestrogenic activity. This study highlights the potential environmental and health impacts of brominated compounds like 2-Bromo-2-(4-chlorophenyl)acetonitrile in water treatment processes (Wu et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYZXEVLLDNHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569802
Record name Bromo(4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-(4-chlorophenyl)acetonitrile

CAS RN

53731-99-0
Record name Bromo(4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-(4-chlorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Chlorophenylacetonitrile (303.2 g., 2.0 mole) is heated to 90°C. on a steam bath and 48% hydrobromic acid (5drops) is added. Bromine (336 g., 2.1 mole) is then added dropwise to the stirred melt over a 1-hour period at 90° -95°C. The reaction mixture is heated an additional 15 minutes and then cooled. Benzene (300 ml.) is then added and 100 ml. of the benzene is removed by distillation at 80°C. The solution is cooled, filtered and the benzene removed to afford 435.5 g. of crude product which is extracted with 3 liters of hexane at 50°-55°C. Isopropanol (100 ml.) is added to the hexane solution which is then cooled to 25°C. The product is collected by filtration to afford 235.2 g. (57% yield) of 4-chlorophenyl-α-bromoacetonitrile, m.p. 46°-49°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2-(4-chlorophenyl)acetonitrile
Reactant of Route 2
2-Bromo-2-(4-chlorophenyl)acetonitrile
Reactant of Route 3
2-Bromo-2-(4-chlorophenyl)acetonitrile

Citations

For This Compound
3
Citations
YLN Murthy, RMR Saviri, PA Ramaiah, S Nareesh - Chemistry Letters, 2012 - journal.csj.jp
An efficient methodology for the synthesis of 4-amino-2-iminothiazole derivatives has been developed. The synthesis involves the cyclization of unsymmetrical 1-aroyl-3-arylthioureas …
Number of citations: 3 www.journal.csj.jp
M Fardpour, A Shafie, S Bahadorikhalili… - Current Organic …, 2018 - ingentaconnect.com
As multi-component reactions have been among the most important and advantageous methodologies in organic chemistry since 150 years ago, the present review focuses on one-pot …
Number of citations: 7 www.ingentaconnect.com
G Broggini, L Garanti, G Molteni, G Zecchi - Tetrahedron, 1998 - Elsevier
A series of [1,2,4]triazolo[1,5-a][1,4]benzodiazepin-6-ones of potential pharmacological interest have been synthesised by means of intramolecular nitrilimine cycloadditions to the …
Number of citations: 9 www.sciencedirect.com

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